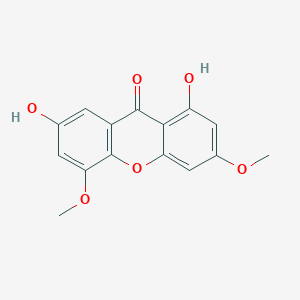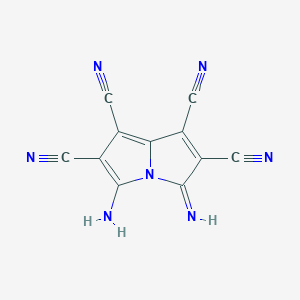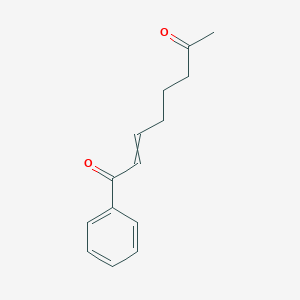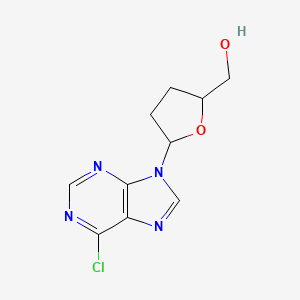
((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol: is a synthetic organic compound that belongs to the class of purine nucleosides. This compound is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a tetrahydrofuran ring, which is further linked to a methanol group. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors under acidic or basic conditions.
Attachment of the Purine Base: The 6-chloropurine base is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated purine derivative with the tetrahydrofuran ring under basic conditions.
Introduction of the Methanol Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the purine base or the tetrahydrofuran ring, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorine atom on the purine base.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups onto the purine base.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. Its purine base can mimic natural nucleosides, making it useful in the study of DNA and RNA synthesis, repair, and regulation.
Medicine
Medically, this compound is investigated for its potential antiviral and anticancer properties. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development targeting viral infections and cancerous cells.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules. Its stability and reactivity make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism of action of ((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, such as polymerases and kinases, leading to the inhibition of nucleic acid replication and transcription. This disruption can result in the death of rapidly dividing cells, such as cancer cells or virus-infected cells.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another purine nucleoside with structural similarities.
6-Chloropurine: The base component of the compound, used in various synthetic applications.
Uniqueness
((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol is unique due to its specific stereochemistry and the presence of the 6-chloropurine base. This combination of features imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFBPEGMDSQUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
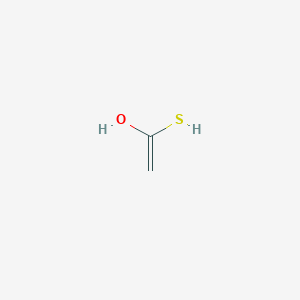
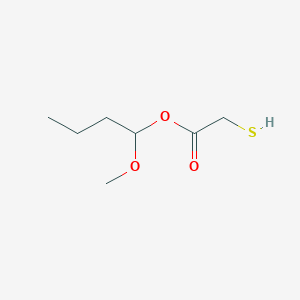
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
silane](/img/structure/B14277367.png)
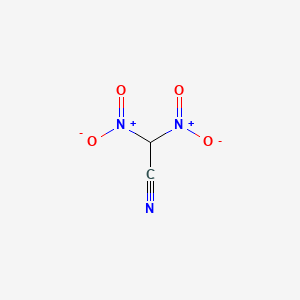
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
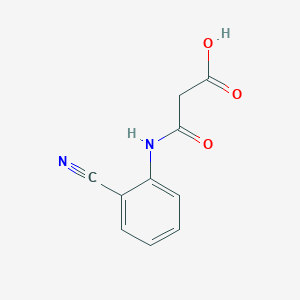

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
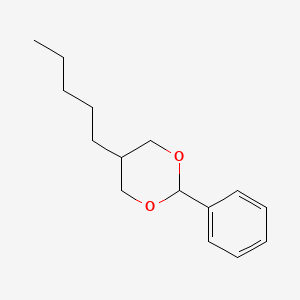
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
